molecular formula C13H18BrNO3 B5206996 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide

2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide

Cat. No. B5206996
M. Wt: 316.19 g/mol
InChI Key: UNMKYSRGTGQEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor type 2 (CB2). It was first synthesized in 2000 by researchers at the University of Kuopio in Finland. Since then, BML-190 has been widely used in scientific research to study the effects of CB2 receptor activation and inhibition.

Mechanism of Action

CB2 receptors are primarily expressed in immune cells, but they are also found in other tissues, such as the brain and peripheral nervous system. Activation of CB2 receptors has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide works by selectively blocking the activation of CB2 receptors, which can help to reduce inflammation, pain, and other symptoms associated with various diseases.
Biochemical and Physiological Effects:
2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been shown to have a variety of biochemical and physiological effects in different cell types and animal models. For example, 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been shown to inhibit the migration and invasion of cancer cells by blocking the activation of CB2 receptors. In addition, 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide in scientific research is its selectivity for CB2 receptors, which allows researchers to study the specific effects of CB2 receptor activation and inhibition. However, one limitation of using 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide is that it may not accurately reflect the effects of other CB2 receptor antagonists or inverse agonists, which may have different pharmacological properties.

Future Directions

There are many potential future directions for research on 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide and CB2 receptors. For example, researchers could investigate the effects of 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide on other diseases, such as multiple sclerosis, Alzheimer's disease, and inflammatory bowel disease. In addition, researchers could explore the use of 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, researchers could investigate the development of new CB2 receptor antagonists or inverse agonists with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide involves several steps, including the reaction of 4-bromo-2-methylphenol with 3-chloropropylamine to form 2-(4-bromo-2-methylphenoxy)-N-(3-chloropropyl)acetamide. This intermediate is then reacted with sodium methoxide and methanol to replace the chlorine atom with a methoxy group, resulting in the final product, 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been used in numerous scientific studies to investigate the role of CB2 receptors in various physiological and pathological processes. For example, 2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has been shown to inhibit the proliferation of cancer cells, reduce inflammation and pain, and protect against neurodegenerative diseases.

properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-10-8-11(14)4-5-12(10)18-9-13(16)15-6-3-7-17-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMKYSRGTGQEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-methylphenoxy)-N-(3-methoxypropyl)acetamide

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